
Cytidine, 2',3'-dideoxy-, 5'-(hydrogen methylphosphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is a synthetic nucleoside analogue. It is structurally similar to cytidine, a naturally occurring nucleoside, but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose ring. This modification makes it a potent inhibitor of viral replication, particularly in the context of antiviral therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) typically involves the selective removal of hydroxyl groups from cytidine. This can be achieved through various chemical reactions, including reduction and substitution reactions. The key steps include:
Reduction: The hydroxyl groups at the 2’ and 3’ positions are selectively reduced to hydrogen atoms.
Substitution: The 5’ hydroxyl group is substituted with a hydrogen methylphosphonate group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Purification: The crude product is purified using techniques such as chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
化学反応の分析
Types of Reactions
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups to the nucleoside.
科学的研究の応用
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its role in inhibiting viral replication, particularly in the context of HIV and other viral infections.
Medicine: Investigated as a potential antiviral agent in the treatment of viral infections.
Industry: Used in the production of antiviral drugs and other pharmaceutical compounds.
作用機序
The mechanism of action of Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into viral DNA during replication. This incorporation results in chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme critical for the replication of many viruses, including HIV.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analogue with similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxycytidine: A related compound with modifications at the 2’ and 3’ positions.
5-Fluorocytidine: A fluorinated analogue with enhanced antiviral activity.
Uniqueness
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is unique due to its specific structural modifications, which confer distinct antiviral properties. Its ability to inhibit viral replication by causing chain termination makes it a valuable compound in antiviral research and therapy.
特性
CAS番号 |
140132-40-7 |
|---|---|
分子式 |
C10H16N3O5P |
分子量 |
289.22 g/mol |
IUPAC名 |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C10H16N3O5P/c1-19(15,16)17-6-7-2-3-9(18-7)13-5-4-8(11)12-10(13)14/h4-5,7,9H,2-3,6H2,1H3,(H,15,16)(H2,11,12,14)/t7-,9+/m0/s1 |
InChIキー |
KSYDGKZXBZYGRR-IONNQARKSA-N |
異性体SMILES |
CP(=O)(O)OC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N |
正規SMILES |
CP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


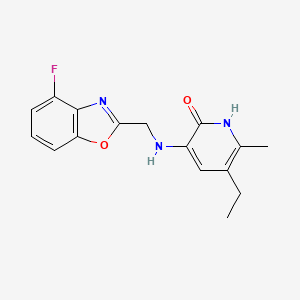
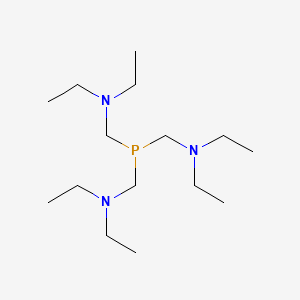
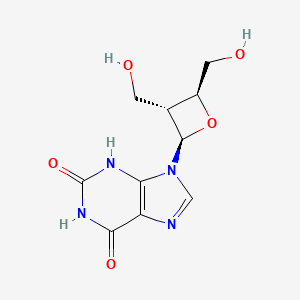
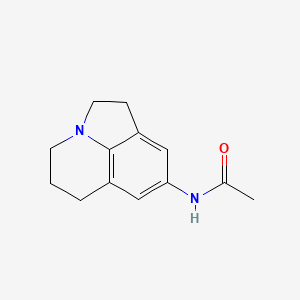


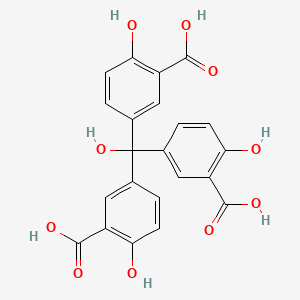
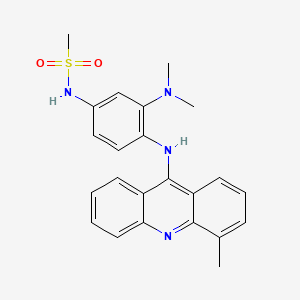

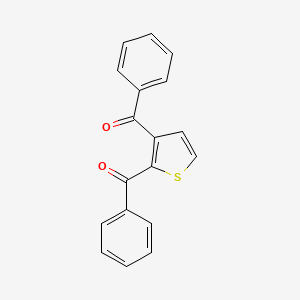
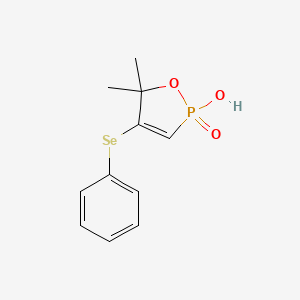
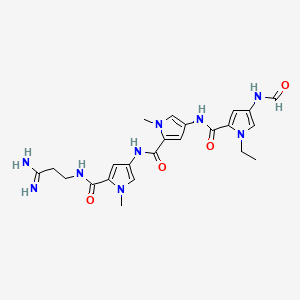
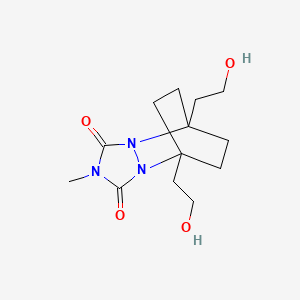
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
